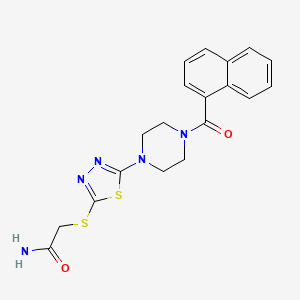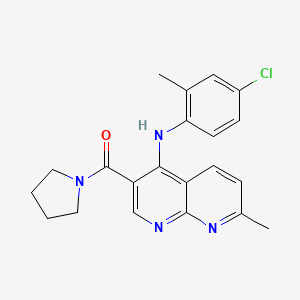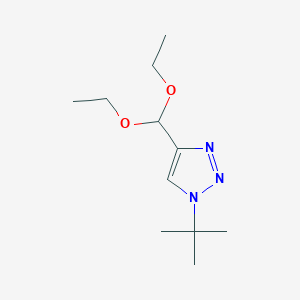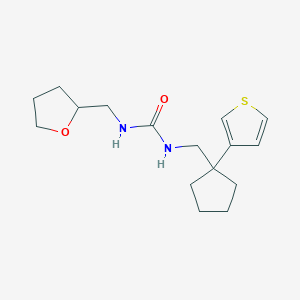
2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole compounds and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis Techniques : The compound has been synthesized using aminothiourea and carbon disulfide, with structures characterized by various spectroscopic methods (Xia, 2015).
- Biological Activities : Some derivatives demonstrate inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015).
Antimicrobial and Anticancer Properties
- Antimicrobial Activities : Certain compounds, including derivatives of thiadiazole, have shown promising antimicrobial activities against various bacterial and fungal strains (Abdelmajeid, Amine, & Hassan, 2017).
- Anticancer Potential : There's evidence of thiadiazole derivatives acting as potent anticancer agents, showing significant inhibitory activity against different cancer cell lines (Tamer & Qassir, 2019).
Antiviral and Antileishmanial Activities
- Antiviral Effects : Some naphthalene derivatives have been shown to inhibit HIV replication in vitro, suggesting potential for antiviral drug development (Hamad et al., 2010).
- Antileishmanial Properties : Thiadiazole derivatives have been synthesized and evaluated for in vitro leishmanicidal activity, with some compounds demonstrating strong activity against Leishmania major promastigotes (Foroumadi et al., 2005).
properties
IUPAC Name |
2-[[5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c20-16(25)12-27-19-22-21-18(28-19)24-10-8-23(9-11-24)17(26)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2,(H2,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMPEBYLQUSZJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2378329.png)
![1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2378330.png)
![6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2378331.png)
![3-butyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2378333.png)
![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)


![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)
![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)



